GPR3 agonist-2

GPR3 agonist cAMP assay potency comparison

Standard GPR3 ligands cross-react with GPR6/GPR12, confounding pathway studies. GPR3 agonist-2 (compound 32) solves this with exclusive functional selectivity. - Full agonist: EC50 = 260 nM (cAMP), 90% efficacy vs DPI. - No activity at GPR6/GPR12 or untransfected HEK293 cells. - Validated in vivo: attenuates nicotine self-administration in mice. - 3-trifluoromethoxy DPI analog; benchmark for SAR studies.

Molecular Formula C14H7F6IO4S
Molecular Weight 512.16 g/mol
Cat. No. B12381180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR3 agonist-2
Molecular FormulaC14H7F6IO4S
Molecular Weight512.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C([I+]2)C=C(C=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C13H7F3IO.CHF3O3S/c14-13(15,16)18-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8;2-1(3,4)8(5,6)7/h1-7H;(H,5,6,7)/q+1;/p-1
InChIKeyRAYXTZAHMQMKFW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR3 Agonist-2: Potency & Selectivity


GPR3 agonist-2 (compound 32, RTI-19318-32, CAS: 1983120-51-9) is a potent full agonist of the G protein-coupled receptor 3 (GPR3), an orphan GPCR with constitutive Gαs activity. It is a 3-trifluoromethoxy substituted analog derived from the diphenyleneiodonium (DPI) scaffold [1]. In cellular assays, GPR3 agonist-2 stimulates cAMP accumulation with an EC50 of 260 nM and achieves 90% efficacy relative to DPI, while maintaining high selectivity for GPR3 over the closely related receptors GPR6 and GPR12 .

Selective GPR3 activation in cAMP pathway studies
GPR6/GPR12-free signaling for unambiguous target attribution
Orphan GPCR tool compound for cellular and behavioral model contexts

GPR3 Agonist-2: Why Generic Substitution Fails


GPR3 belongs to a subfamily of constitutively active orphan GPCRs that includes GPR6 and GPR12, which share over 50% sequence identity [1]. Ligands targeting GPR3 often exhibit significant cross-reactivity with these closely related receptors, confounding interpretation of pharmacological experiments. For instance, the endogenous lipid S1P activates GPR3, GPR6, and GPR12 with similar nanomolar potencies [2], while the inverse agonist AF64394 inhibits all three receptors, albeit with some selectivity . GPR3 agonist-2, however, demonstrates pronounced functional selectivity for GPR3, increasing cAMP accumulation exclusively in cells overexpressing GPR3 without affecting GPR6, GPR12, or untransfected HEK293 cells [3]. This selectivity profile makes generic substitution with other GPR3 ligands inappropriate for experiments requiring unambiguous attribution of observed effects to GPR3 activation.

S1P cross-activates GPR3/6/12

Endogenous ligand S1P activates all three receptors with similar nanomolar potencies, which may confound GPR3-specific attribution.

AF64394 inverse agonism and off-target activity

The inverse agonist AF64394 inhibits GPR3, GPR6, and GPR12; its functional direction and receptor profile differ, limiting direct substitution for activation studies.

Generic DPI scaffold compounds lack selectivity

Unmodified diphenyleneiodonium analogs may not replicate the GPR3 selectivity of compound 32, as subtle structural changes alter receptor preference.

GPR3 Agonist-2 Quantitative Evidence Guide


Potency Advantage Over DPI in cAMP Assays

GPR3 agonist-2 (compound 32) demonstrates a 3.8-fold improvement in potency over the parent compound diphenyleneiodonium chloride (DPI) in stimulating cAMP accumulation in HEK293 cells stably expressing human GPR3 [1]. The compound also maintains high efficacy (90%) relative to DPI, classifying it as a full agonist .

Potency over DPI
Head-to-head
EC50 260 nM (3.8-fold lower vs. DPI 1000 nM)
Supports GPR3 pathway activation at reduced concentrations.
cAMP HTRF assay, HEK293-GPR3 cells.
GPR3 agonist cAMP assay potency comparison structure-activity relationship

Selectivity Over GPR6 and GPR12

GPR3 agonist-2 exhibits functional selectivity for GPR3, increasing cAMP accumulation exclusively in cells overexpressing GPR3, with no detectable activity in cells overexpressing GPR6, GPR12, or untransfected HEK293 cells [1]. This contrasts with the endogenous lipid ligand S1P, which activates GPR3, GPR6, and GPR12 with similar potencies (EC50 values of 29 nM, 15 nM, and 24 nM, respectively) .

Selectivity vs. GPR6/12
Reported
GPR3 active; no activity at GPR6, GPR12 or untransfected cells
Enables unambiguous GPR3 pathway attribution.
Compared to S1P (activates GPR3/6/12).
GPR3 selectivity GPR6 GPR12 off-target activity cAMP accumulation

Functional Comparison with Inverse Agonist AF64394

GPR3 agonist-2 acts as a full agonist, stimulating cAMP accumulation, whereas AF64394 functions as an inverse agonist, inhibiting constitutive cAMP production [1]. AF64394 exhibits an IC50 of 0.5 μM for GPR3 but also inhibits GPR6 (IC50=7.9 μM) and GPR12 (IC50=12 μM) . In contrast, GPR3 agonist-2 shows no functional activity at GPR6 or GPR12 in cAMP accumulation assays [2].

Agonist vs. AF64394
Cross-study comparable
Full agonist (cAMP stimulation) vs. inverse agonist (cAMP inhibition)
Supports bidirectional modulation study designs.
AF64394 inhibits GPR3/6/12; agonist-2 selective for GPR3.
GPR3 agonist inverse agonist AF64394 cAMP modulation functional comparison

In Vivo Efficacy in Nicotine Self-Administration

GPR3 agonist-2 (RTI-19318-32) significantly reduced nicotine self-administration in both male and female mice at doses of 1 and 10 mg/kg [1]. The effect was selective for GPR3, as the compound did not alter nicotine intake in GPR3 knockout mice [2]. Furthermore, GPR3 agonist-2 did not affect anxiety-associated behavior or locomotion, indicating behavioral specificity .

Behavioral model response
Model context
Reduced nicotine self-administration at 1 and 10 mg/kg; effect absent in GPR3 KO mice
Supports behavioral model response interpretation.
Requires independent replication; no anxiety/locomotion effects.
GPR3 agonist nicotine addiction in vivo pharmacology behavioral pharmacology CNS

GPR3 Agonist-2 Application Scenarios


GPR3-Selective Pharmacological Studies in Cellular Models

GPR3 agonist-2 is ideally suited for experiments requiring selective activation of GPR3 without confounding signals from GPR6 or GPR12. In HEK293 cells overexpressing hGPR3, GPR3 agonist-2 stimulates cAMP accumulation with an EC50 of 260 nM and 90% efficacy, while showing no activity in cells overexpressing GPR6, GPR12, or untransfected controls [1]. This selectivity profile makes it the preferred tool for delineating GPR3-specific signaling pathways and downstream effects.

SAR Studies Around the DPI Scaffold

As the most potent full agonist identified from a systematic SAR study of 20 DPI analogs, GPR3 agonist-2 (compound 32) serves as a benchmark for further optimization of GPR3 agonists [1]. The 3-trifluoromethoxy substitution improved potency nearly 4-fold over DPI while maintaining efficacy [2]. Computational modeling indicates that the compound engages a binding site rich in π-π and π-cation interactions, providing a structural template for rational design of next-generation GPR3 ligands .

In Vivo Nicotine Addiction & Behavioral Pharmacology

GPR3 agonist-2 has been validated in vivo for CNS applications, demonstrating significant attenuation of nicotine self-administration in mice without affecting anxiety or locomotion [1]. The compound's efficacy in both male and female mice, coupled with the lack of effect in GPR3 knockout animals, confirms target engagement and supports its use in behavioral pharmacology studies focused on addiction, reward pathways, and other GPR3-mediated CNS functions [2].

Agonism vs. Inverse Agonism Studies

GPR3 agonist-2 provides a complementary tool to GPR3 inverse agonists such as AF64394 for dissecting the functional consequences of receptor activation versus inhibition. While AF64394 inhibits constitutive cAMP production with an IC50 of 0.5 μM and shows residual activity at GPR6 and GPR12 [1], GPR3 agonist-2 stimulates cAMP accumulation with high selectivity [2]. Researchers can employ both compounds in parallel to explore bidirectional modulation of GPR3 signaling in cellular and in vivo models.

Application
Selection Property
Validation Focus
GPR3-selective cellular signaling studies
Receptor selectivity profile (GPR3 vs. GPR6/12)
cAMP pathway response in GPR3-overexpressing cell models
SAR and scaffold optimization research
Potency enhancement context relative to parent DPI
cAMP efficacy and computational binding model review
Nicotine self-administration behavioral studies
CNS exposure and behavioral pharmacology model fit
Model-response endpoint monitoring (nicotine intake)
Bidirectional GPR3 signaling dissection
Functional effect direction (agonist vs. inverse agonist)
cAMP modulation in GPR3-expressing cell assays

Technical Documentation Hub

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